Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl-
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Overview
Description
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl- is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetamide, characterized by the presence of a methoxyphenoxyethyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl- typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine
In medicine, Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl- is explored for its potential therapeutic properties. It is being investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the development of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl- involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-methoxyphenyl)-: Similar structure but lacks the ethoxy group.
Acetamide, N-(2-hydroxyphenyl)-: Contains a hydroxy group instead of a methoxy group.
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Contains additional acetyloxy groups.
Uniqueness
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl- is unique due to the presence of both methoxyphenoxy and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61293-87-6 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H19NO3/c1-14(19)18(15-8-4-3-5-9-15)12-13-21-17-11-7-6-10-16(17)20-2/h3-11H,12-13H2,1-2H3 |
InChI Key |
FYJIHNYKMWENBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC1=CC=CC=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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